

Spectral Analysis of 4-Methylpyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylpyrimidine-5-carboxylic acid

Cat. No.: B145779

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for **4-Methylpyrimidine-5-carboxylic acid** ($C_6H_6N_2O_2$), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the analytical characterization of this molecule.

Due to the limited availability of a complete, publicly accessible dataset for **4-Methylpyrimidine-5-carboxylic acid**, this guide synthesizes expected spectral features based on data from closely related analogues and established principles of spectroscopic analysis.

Molecular Structure and Overview

4-Methylpyrimidine-5-carboxylic acid features a pyrimidine ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 5-position. This structure dictates the characteristic signals observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for its identification and characterization.

Molecular Formula: $C_6H_6N_2O_2$ Molecular Weight: 138.12 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for **4-Methylpyrimidine-5-carboxylic acid** are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group. An important characteristic noted in the literature is the potential for regioselective covalent hydration at the 2- and 4-ring positions when in dilute aqueous acid, which can result in additional signals.[\[1\]](#)

Table 1: Predicted ¹H NMR Spectral Data for **4-Methylpyrimidine-5-carboxylic acid**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
H2 (Pyrimidine ring)	~9.2 - 9.4	Singlet	1H	Deshielded due to adjacent nitrogen atoms.
H6 (Pyrimidine ring)	~8.9 - 9.1	Singlet	1H	Deshielded by the adjacent nitrogen and the carboxylic acid group.
-CH ₃ (Methyl group)	~2.6 - 2.8	Singlet	3H	Typical range for a methyl group attached to an aromatic ring.
-COOH (Carboxylic acid)	> 12.0	Broad Singlet	1H	Highly deshielded, broad signal characteristic of a carboxylic acid proton. Exchangeable with D ₂ O.

Note: Predicted shifts are based on analogous compounds and general substituent effects. The solvent used can significantly influence the chemical shifts, especially for the acidic proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for **4-Methylpyrimidine-5-carboxylic acid**

Carbon Assignment	Chemical Shift (δ , ppm)	Notes
C=O (Carboxylic acid)	~165 - 175	Characteristic chemical shift for a carboxylic acid carbonyl carbon.
C2 (Pyrimidine ring)	~158 - 162	Deshielded due to two adjacent nitrogen atoms.
C4 (Pyrimidine ring)	~160 - 165	Attached to the methyl group and a nitrogen atom.
C6 (Pyrimidine ring)	~155 - 159	Deshielded by adjacent nitrogen and carboxylic acid group.
C5 (Pyrimidine ring)	~120 - 125	Attached to the carboxylic acid group.
-CH ₃ (Methyl group)	~20 - 25	Typical range for an aryl-bound methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Methylpyrimidine-5-carboxylic acid** will be dominated by absorptions from the carboxylic acid group and the pyrimidine ring.

Table 3: Predicted IR Absorption Bands for **4-Methylpyrimidine-5-carboxylic acid**

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H (Carboxylic acid)	2500 - 3300	Strong, Very Broad	Characteristic broad stretch due to hydrogen bonding. [2] [3]
C-H (Aromatic/Methyl)	2900 - 3100	Medium-Weak	Stretching vibrations of C-H bonds on the ring and methyl group.
C=O (Carboxylic acid)	1680 - 1720	Strong, Sharp	Carbonyl stretch, position indicates conjugation with the pyrimidine ring. [2] [3]
C=N, C=C (Aromatic)	1450 - 1620	Medium-Strong	Aromatic ring stretching vibrations.
C-O (Carboxylic acid)	1210 - 1320	Strong	Stretching vibration of the C-O single bond. [3]
O-H Bend	910 - 950	Medium, Broad	Out-of-plane bend for the carboxylic acid OH group. [3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for **4-Methylpyrimidine-5-carboxylic acid**

m/z Value	Ion	Fragmentation Pathway	Notes
138	$[M]^+$	Molecular Ion	Corresponds to the molecular weight of the compound.
121	$[M-OH]^+$	Loss of hydroxyl radical	Common fragmentation for carboxylic acids.
94	$[M-COOH]^+$ or $[M-44]$	Loss of the carboxyl group (decarboxylation)	A significant fragment corresponding to the 4-methylpyrimidine cation radical.
93	$[M-COOH-H]^+$	Loss of carboxyl group and a hydrogen atom	Fragmentation of the pyrimidine ring.

Experimental Protocols

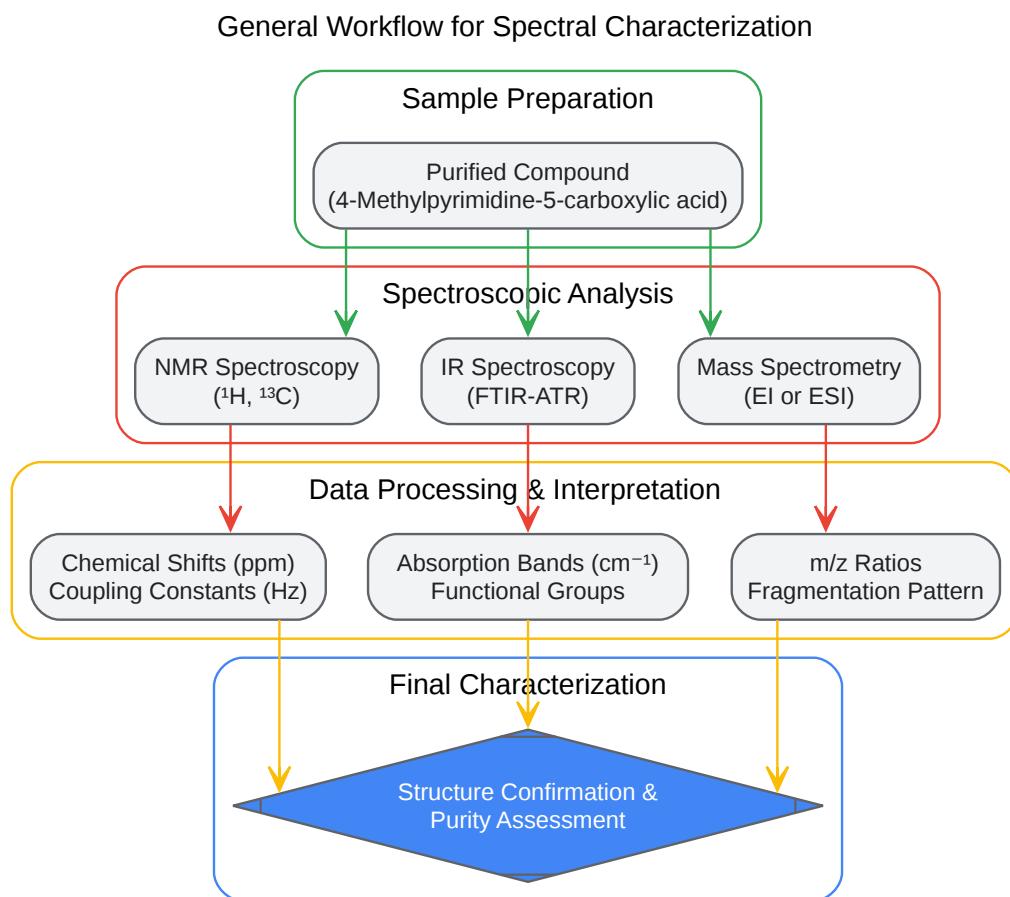
Standard analytical techniques are employed to acquire the spectral data for compounds like **4-Methylpyrimidine-5-carboxylic acid**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).
- ¹H NMR Acquisition: Acquire spectra with a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for sufficient signal-to-noise.
- ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol


- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the peak positions (in cm^{-1}) are identified.

Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for generating fragments.
- Acquisition: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is used. The analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.

Workflow Visualization

The logical flow from sample preparation to final spectral analysis and interpretation is a critical process in chemical characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of a chemical compound.

This guide serves as a foundational reference for the spectral properties of **4-Methylpyrimidine-5-carboxylic acid**. Experimental validation remains essential for confirming

these characteristics in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectral Analysis of 4-Methylpyrimidine-5-carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145779#4-methylpyrimidine-5-carboxylic-acid-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com